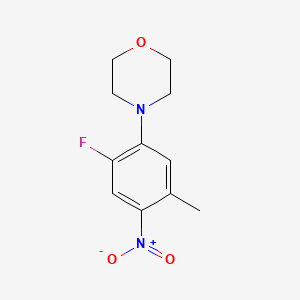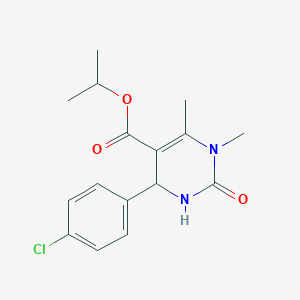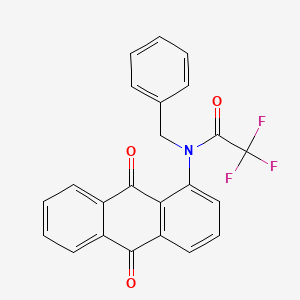![molecular formula C22H17BrFN3O3 B5008405 N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is also known as BHDP and has been synthesized through a specific method that involves several steps.
作用机制
The mechanism of action of BHDP is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cancer growth and inflammation. BHDP has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer growth. The compound has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
BHDP has been found to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. BHDP has also been found to have fluorescent properties that can be used for imaging purposes. The compound has been found to be stable in various conditions and has a long half-life, which makes it suitable for use in experiments.
实验室实验的优点和局限性
BHDP has several advantages for lab experiments. The compound is stable in various conditions and has a long half-life, which makes it suitable for use in experiments. BHDP has also been found to have fluorescent properties that can be used for imaging purposes. However, there are also limitations to the use of BHDP in lab experiments. The compound is expensive to synthesize, and the synthesis method involves several steps, which can be time-consuming. BHDP also has limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of BHDP. The compound has potential applications in cancer treatment and imaging. Further studies are needed to fully understand the mechanism of action of BHDP and its potential applications in these fields. The synthesis method of BHDP can also be optimized to achieve higher yields and purity of the final product. The use of BHDP in combination with other compounds can also be explored to enhance its anti-cancer and anti-inflammatory properties. Overall, BHDP has the potential to be a valuable tool in scientific research due to its unique properties and potential applications.
合成方法
BHDP has been synthesized through a specific method that involves several steps. The synthesis method involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with ethylenediamine, followed by the reaction of the resulting compound with 2-fluorobenzoyl chloride. The final product is obtained by reacting the intermediate compound with hydrazine hydrate. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
BHDP has been the subject of scientific research due to its potential applications in various fields. The compound has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. BHDP has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. The compound has also been studied for its potential applications in imaging and has been found to have fluorescent properties that can be used for imaging purposes.
属性
IUPAC Name |
5-bromo-N-[(E)-1-[3-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O3/c1-13(26-27-22(30)18-12-15(23)9-10-20(18)28)14-5-4-6-16(11-14)25-21(29)17-7-2-3-8-19(17)24/h2-12,28H,1H3,(H,25,29)(H,27,30)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJHZBBJZICQN-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)
![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)


![1-(3-methoxyphenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5008352.png)
![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)

![5-(3-bromophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5008369.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5008388.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![8-bromo-2-(2,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008419.png)